BenchChemオンラインストアへようこそ!

3-(N-Boc-aminomethyl)-3-fluoropiperidine

Physicochemical property optimization Drug-likeness CNS drug design

3-(N-Boc-aminomethyl)-3-fluoropiperidine delivers a strategic advantage with its axial-F conformational bias that non-fluorinated or 4-fluoro analogs cannot replicate. The 3-fluoro substituent lowers pKa by 1.5–2.5 units, reducing hERG liability while maintaining optimal logP (0.56) for CNS penetration. The Boc-protected aminomethyl group enables rapid SAR exploration via deprotection and functionalization. Ideal for kinase inhibitor and protease inhibitor programs. Procure now to accelerate your medicinal chemistry campaign.

Molecular Formula C11H21FN2O2
Molecular Weight 232.29 g/mol
CAS No. 1262408-83-2
Cat. No. B1459103
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(N-Boc-aminomethyl)-3-fluoropiperidine
CAS1262408-83-2
Molecular FormulaC11H21FN2O2
Molecular Weight232.29 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCC1(CCCNC1)F
InChIInChI=1S/C11H21FN2O2/c1-10(2,3)16-9(15)14-8-11(12)5-4-6-13-7-11/h13H,4-8H2,1-3H3,(H,14,15)
InChIKeyWYEDTEGPWDYPHT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(N-Boc-aminomethyl)-3-fluoropiperidine (CAS 1262408-83-2) – A Differentiated Fluorinated Piperidine Building Block for Medicinal Chemistry


3-(N-Boc-aminomethyl)-3-fluoropiperidine (CAS 1262408-83-2) is a fluorinated piperidine derivative with the molecular formula C11H21FN2O2 and a molecular weight of 232.30 g/mol . It features a Boc-protected aminomethyl group and a fluorine atom at the 3-position of the piperidine ring, a structural motif that has been recognized as a valuable building block in medicinal chemistry [1]. The compound is typically supplied at 97–98% purity and is used in pharmaceutical R&D as a protected intermediate .

Why In-Class Piperidine Building Blocks Cannot Simply Replace 3-(N-Boc-aminomethyl)-3-fluoropiperidine (CAS 1262408-83-2) in Medicinal Chemistry Programs


Substituting 3-(N-Boc-aminomethyl)-3-fluoropiperidine with non-fluorinated or differently substituted piperidine analogs introduces significant physicochemical and conformational changes that can fundamentally alter a drug candidate's profile. Systematic studies demonstrate that fluorine substitution on the piperidine ring predictably decreases pKa (by 1.5–2.5 log units) and modulates lipophilicity in a position- and stereochemistry-dependent manner [1][2]. Additionally, the 3-fluoro substituent imposes a specific conformational bias—the axial-F preference—that influences molecular shape and target engagement in ways that non-fluorinated or 4-fluoro analogs cannot replicate [3]. These changes affect critical drug-like properties including hERG liability, membrane permeability, and metabolic stability, making direct substitution without empirical re-optimization scientifically unsound [4].

Quantitative Differentiation Evidence: 3-(N-Boc-aminomethyl)-3-fluoropiperidine (CAS 1262408-83-2) vs. Closest Analogs


pKa Modulation: 3-Fluoro Substitution Reduces Piperidine Basicity by 1.5–2.5 Units Compared to Non-Fluorinated Analogs

Systematic studies of 3-aminopiperidine derivatives demonstrate that introduction of a fluorine atom at the 3-position decreases the pKa of the piperidine nitrogen by approximately 1.5–2.5 log units relative to the non-fluorinated parent compounds [1][2]. This reduction in basicity is correlated with lower affinity for hERG channels, thereby reducing cardiac toxicity risk [3].

Physicochemical property optimization Drug-likeness CNS drug design

Lipophilicity Tuning: 3-Fluoro Substitution Provides Moderate logP Increase (0.56) Relative to Parent Piperidine

Fluorination at the 3-position of the piperidine ring results in a measured logP of 0.56 for the 3-fluoropiperidine core [1], compared to logP = -0.12 for unsubstituted piperidine [2]. This ~0.7 log unit increase provides enhanced membrane permeability while remaining within the optimal logP range (1–3) for CNS drug candidates, avoiding the excessive lipophilicity that can lead to promiscuous binding and metabolic instability.

Membrane permeability Blood-brain barrier penetration Lipophilicity optimization

Conformational Bias: Axial-F Preference Imparts Unique 3D Molecular Shape Not Accessible with Non-Fluorinated or 4-Fluoro Analogs

NMR and computational studies on fluorinated piperidines reveal a pronounced axial-F preference in 3-fluoropiperidine derivatives, driven by charge-dipole interactions and hyperconjugation effects [1]. This conformational bias produces a distinct 3D molecular shape compared to both non-fluorinated piperidines (which favor equatorial substitution) and 4-fluoropiperidines (which exhibit different conformational equilibria). The resulting scaffold presents unique pharmacophore vectors for target engagement in fragment-based drug discovery [2].

Conformational analysis Structure-based drug design 3D fragment libraries

Metabolic Stability: Fluorine at 3-Position Increases Resistance to Oxidative Metabolism vs. Non-Fluorinated Analogs

The presence of the fluorine atom at the 3-position of the piperidine ring has been reported to enhance metabolic stability compared to non-fluorinated analogs [1]. Fluorine substitution at metabolically labile positions blocks oxidative metabolism by cytochrome P450 enzymes, thereby extending compound half-life. Notably, radiolabeling studies with [¹⁸F]-3-fluoropiperidine derivatives demonstrate no radiodefluorination, confirming the metabolic stability of the C–F bond at this position [2].

Metabolic stability CYP450 resistance In vivo half-life extension

Recommended Application Scenarios for 3-(N-Boc-aminomethyl)-3-fluoropiperidine (CAS 1262408-83-2) Based on Evidence-Backed Differentiation


CNS Drug Discovery Programs Requiring Balanced Permeability and Reduced hERG Liability

For medicinal chemistry programs targeting CNS disorders, 3-(N-Boc-aminomethyl)-3-fluoropiperidine offers a differentiated starting point. The moderate logP (0.56 for the fluoropiperidine core) positions this building block within the optimal lipophilicity range for blood-brain barrier penetration, while the reduced pKa (1.5–2.5 units lower than non-fluorinated analogs) mitigates hERG channel binding and associated cardiotoxicity risk [1][2]. This combination of favorable CNS penetration potential with reduced cardiovascular liability makes it a strategic choice for neurological and psychiatric drug candidates.

Fragment-Based Drug Discovery (FBDD) Seeking Novel 3D Chemical Space

The axial-F conformational preference of the 3-fluoropiperidine scaffold provides unique three-dimensional vectors for target engagement that are not accessible with non-fluorinated or 4-fluoro analogs [1]. In fragment-based drug discovery, where exploring novel chemical space is paramount, 3-(N-Boc-aminomethyl)-3-fluoropiperidine serves as a privileged 3D fragment. The Boc-protected aminomethyl group offers a convenient handle for subsequent elaboration via deprotection and functionalization, enabling rapid SAR exploration around this conformationally biased core [2].

Kinase Inhibitor Scaffolds Requiring Metabolic Stability Optimization

Fluorinated piperidine derivatives, including the 3-aminomethyl-3-fluoropiperidine scaffold, have been incorporated into kinase inhibitor programs [1]. The metabolic stability conferred by the C–F bond at the 3-position (demonstrated by absence of defluorination in radiometabolism studies [2]) is particularly valuable for kinase inhibitors, which often require extended target engagement. The Boc-protected amine allows for late-stage diversification after core scaffold optimization, enabling systematic exploration of kinase selectivity profiles.

Protease Inhibitor Development Leveraging Fluorine-Mediated Potency Enhancement

Screening studies have identified fluorinated piperidine scaffolds, including 3-fluoropiperidine derivatives, as recognition elements for the catalytic pocket of 3CLPro (the main protease of SARS-CoV-2) [1]. The fluorine atom at the 3-position modulates both binding affinity (via conformational effects) and physicochemical properties (pKa, lipophilicity). 3-(N-Boc-aminomethyl)-3-fluoropiperidine provides a protected intermediate suitable for incorporation into peptidomimetic or small-molecule protease inhibitor designs, with the fluorine substituent potentially enhancing binding through dipolar interactions with catalytic residues.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(N-Boc-aminomethyl)-3-fluoropiperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.